molecular formula C25H20N2O B5103825 (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL

(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL

Cat. No.: B5103825
M. Wt: 364.4 g/mol
InChI Key: DEDGWZIMHQJXKD-UHFFFAOYSA-N
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Description

(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL is a complex organic compound that features a benzimidazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-naphthaldehyde, followed by cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The final step involves the reduction of the imine intermediate to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function, while the naphthalene moiety can interact with hydrophobic pockets in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but lacks the naphthalene moiety.

    (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Contains a triazole ring instead of a benzimidazole ring.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a phenyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of (1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)(NAPHTHALEN-1-YL)METHANOL lies in its dual aromatic systems, which provide a versatile platform for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-naphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-24(21-14-8-12-19-11-4-5-13-20(19)21)25-26-22-15-6-7-16-23(22)27(25)17-18-9-2-1-3-10-18/h1-16,24,28H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDGWZIMHQJXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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